![molecular formula C22H16ClF2N3OS B299166 (5Z)-5-[[1-(3-chloro-4-fluorophenyl)-2,5-dimethylpyrrol-3-yl]methylidene]-2-(4-fluoroanilino)-1,3-thiazol-4-one](/img/structure/B299166.png)
(5Z)-5-[[1-(3-chloro-4-fluorophenyl)-2,5-dimethylpyrrol-3-yl]methylidene]-2-(4-fluoroanilino)-1,3-thiazol-4-one
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Overview
Description
(5Z)-5-[[1-(3-chloro-4-fluorophenyl)-2,5-dimethylpyrrol-3-yl]methylidene]-2-(4-fluoroanilino)-1,3-thiazol-4-one is a chemical compound that belongs to the class of thiazolone derivatives. It has been found to exhibit potent anticancer activity against a variety of cancer cell lines. The compound has been synthesized using different methods, and its mechanism of action has been studied in detail.
Mechanism of Action
The mechanism of action of ((5Z)-5-[[1-(3-chloro-4-fluorophenyl)-2,5-dimethylpyrrol-3-yl]methylidene]-2-(4-fluoroanilino)-1,3-thiazol-4-one)-5-[[1-(3-chloro-4-fluorophenyl)-2,5-dimethylpyrrol-3-yl]methylidene]-2-(4-fluoroanilino)-1,3-thiazol-4-one involves the inhibition of tubulin polymerization, which is essential for cell division. The compound binds to the colchicine site of tubulin and prevents its polymerization, leading to cell cycle arrest and apoptosis.
Biochemical and Physiological Effects:
((5Z)-5-[[1-(3-chloro-4-fluorophenyl)-2,5-dimethylpyrrol-3-yl]methylidene]-2-(4-fluoroanilino)-1,3-thiazol-4-one)-5-[[1-(3-chloro-4-fluorophenyl)-2,5-dimethylpyrrol-3-yl]methylidene]-2-(4-fluoroanilino)-1,3-thiazol-4-one has been found to exhibit potent activity against cancer cells, while showing low toxicity towards normal cells. The compound has also been shown to inhibit the migration and invasion of cancer cells, which are essential for metastasis.
Advantages and Limitations for Lab Experiments
One of the advantages of using ((5Z)-5-[[1-(3-chloro-4-fluorophenyl)-2,5-dimethylpyrrol-3-yl]methylidene]-2-(4-fluoroanilino)-1,3-thiazol-4-one)-5-[[1-(3-chloro-4-fluorophenyl)-2,5-dimethylpyrrol-3-yl]methylidene]-2-(4-fluoroanilino)-1,3-thiazol-4-one in lab experiments is its potent anticancer activity. The compound can be used to study the mechanism of action of tubulin inhibitors and their potential as anticancer agents. However, one of the limitations of using this compound is its low solubility in aqueous solutions, which can affect its bioavailability and efficacy.
Future Directions
There are several future directions for the research on ((5Z)-5-[[1-(3-chloro-4-fluorophenyl)-2,5-dimethylpyrrol-3-yl]methylidene]-2-(4-fluoroanilino)-1,3-thiazol-4-one)-5-[[1-(3-chloro-4-fluorophenyl)-2,5-dimethylpyrrol-3-yl]methylidene]-2-(4-fluoroanilino)-1,3-thiazol-4-one. One of the directions is to study the structure-activity relationship of the compound and its derivatives to identify more potent and selective anticancer agents. Another direction is to investigate the combination of this compound with other anticancer agents to enhance its efficacy and reduce toxicity. Furthermore, the potential of this compound as a radiolabeled agent for imaging and therapy can also be explored.
Synthesis Methods
The synthesis of ((5Z)-5-[[1-(3-chloro-4-fluorophenyl)-2,5-dimethylpyrrol-3-yl]methylidene]-2-(4-fluoroanilino)-1,3-thiazol-4-one)-5-[[1-(3-chloro-4-fluorophenyl)-2,5-dimethylpyrrol-3-yl]methylidene]-2-(4-fluoroanilino)-1,3-thiazol-4-one has been reported using different methods. One of the methods involves the reaction of 2-amino-4-fluoroaniline with 2-chloro-1,3-thiazol-4-one in the presence of a base to obtain 2-(4-fluoroanilino)-1,3-thiazol-4-one. This intermediate is then reacted with 1-(3-chloro-4-fluorophenyl)-2,5-dimethylpyrrole-3-carbaldehyde in the presence of a base to obtain the final product.
Scientific Research Applications
((5Z)-5-[[1-(3-chloro-4-fluorophenyl)-2,5-dimethylpyrrol-3-yl]methylidene]-2-(4-fluoroanilino)-1,3-thiazol-4-one)-5-[[1-(3-chloro-4-fluorophenyl)-2,5-dimethylpyrrol-3-yl]methylidene]-2-(4-fluoroanilino)-1,3-thiazol-4-one has been extensively studied for its anticancer properties. It has been found to exhibit potent cytotoxic activity against a variety of cancer cell lines, including breast, lung, colon, prostate, and ovarian cancer cells. The compound has also been shown to inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest.
properties
Product Name |
(5Z)-5-[[1-(3-chloro-4-fluorophenyl)-2,5-dimethylpyrrol-3-yl]methylidene]-2-(4-fluoroanilino)-1,3-thiazol-4-one |
---|---|
Molecular Formula |
C22H16ClF2N3OS |
Molecular Weight |
443.9 g/mol |
IUPAC Name |
(5Z)-5-[[1-(3-chloro-4-fluorophenyl)-2,5-dimethylpyrrol-3-yl]methylidene]-2-(4-fluoroanilino)-1,3-thiazol-4-one |
InChI |
InChI=1S/C22H16ClF2N3OS/c1-12-9-14(13(2)28(12)17-7-8-19(25)18(23)11-17)10-20-21(29)27-22(30-20)26-16-5-3-15(24)4-6-16/h3-11H,1-2H3,(H,26,27,29)/b20-10- |
InChI Key |
AJVBCOIYFUEUHF-JMIUGGIZSA-N |
Isomeric SMILES |
CC1=CC(=C(N1C2=CC(=C(C=C2)F)Cl)C)/C=C\3/C(=O)N=C(S3)NC4=CC=C(C=C4)F |
SMILES |
CC1=CC(=C(N1C2=CC(=C(C=C2)F)Cl)C)C=C3C(=O)N=C(S3)NC4=CC=C(C=C4)F |
Canonical SMILES |
CC1=CC(=C(N1C2=CC(=C(C=C2)F)Cl)C)C=C3C(=O)N=C(S3)NC4=CC=C(C=C4)F |
Origin of Product |
United States |
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